The synthesis of 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine generally involves several key steps:
These synthetic routes allow for efficient production while providing opportunities for further modifications.
The molecular structure of 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can be described using several identifiers:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.09 g/mol |
| IUPAC Name | 4-bromo-1-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazol-3-amine |
| InChI | InChI=1S/C7H9BrN6/c1-13... |
| InChI Key | NSXQDIQDDXKTFT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CN2C(=NC(=N2)N)Br |
The presence of both pyrazole and triazole rings in its structure contributes to its unique chemical properties and biological activity.
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions:
These reactions are crucial for developing derivatives with varied properties and potential applications.
The mechanism of action for 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or interacting with receptors to modulate signal transduction pathways. This inhibition can disrupt essential biological pathways, leading to desired therapeutic effects .
The physical and chemical properties of 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal laboratory conditions |
These properties are relevant for understanding its behavior in various applications.
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications across different fields:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: